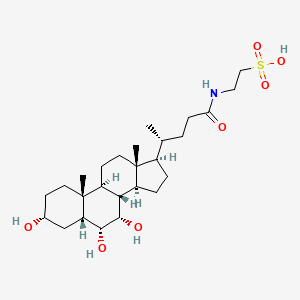

Taurohyocholate

Vue d'ensemble

Description

L’acide taurohyocholique (THCA) est une forme conjuguée à la taurine de l’acide hyocholique, un acide biliaire primaire spécifique au porc . Il joue un rôle crucial dans la stabilisation du cholestérol en phase liquide-cristalline, empêchant la précipitation des cristaux de cholestérol . Le THCA est également connu pour prévenir la cholestase et la nécrose cellulaire induites par l’acide taurolithocholique dans les foies de rats isolés . Des niveaux élevés de THCA ont été observés dans l’urine des patients atteints de cirrhose induite par l’hépatite B .

Mécanisme D'action

Le THCA exerce ses effets en stabilisant le cholestérol en phase liquide-cristalline, inhibant ainsi la précipitation des cristaux de cholestérol . Il prévient également la cholestase et la nécrose cellulaire en interagissant avec des cibles moléculaires et des voies spécifiques impliquées dans le métabolisme des acides biliaires . Les cibles moléculaires et les voies exactes sont encore en cours d’investigation, mais le rôle du THCA dans la modulation de l’homéostasie des acides biliaires est bien documenté .

Composés Similaires:

Acide Taurocholique : Comme le THCA, l’acide taurocholique est un acide biliaire conjugué à la taurine, mais il est dérivé de l’acide cholique plutôt que de l’acide hyocholique.

Acide Taurochenodésoxycholique : Un autre acide biliaire conjugué à la taurine, dérivé de l’acide chénodésoxycholique.

Acide Taurohyodésoxycholique : Similaire au THCA mais dérivé de l’acide hyodésoxycholique.

Unicité : Le THCA est unique en raison de son origine spécifique à partir de l’acide hyocholique et de son rôle distinct dans la stabilisation du cholestérol en phase liquide-cristalline . Cette propriété le rend particulièrement précieux dans la recherche liée au métabolisme du cholestérol et aux maladies du foie .

Analyse Biochimique

Biochemical Properties

Taurohyocholate is involved in various biochemical reactions, particularly in the stabilization of cholesterol and prevention of cholestasis. It interacts with several enzymes and proteins, including CYP3A4, which catalyzes the metabolism of taurochenodeoxycholate to this compound . Additionally, this compound prevents cellular necrosis induced by taurolithocholic acid in isolated rat livers . This interaction highlights its protective role in liver function.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It prevents cholestasis and cellular necrosis in hepatocytes by stabilizing cholesterol and maintaining membrane fluidity . In hepatic stellate cells, this compound influences cell signaling pathways, gene expression, and cellular metabolism by upregulating the expression of alpha smooth muscle actin, type I collagen, and Toll-like receptor 4 . These effects are crucial in preventing liver cirrhosis and maintaining liver health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. It stabilizes cholesterol in the liquid-crystalline phase, preventing its precipitation . This compound also interacts with CYP3A4, facilitating its conversion from taurochenodeoxycholate . These interactions are essential for its role in preventing cholestasis and cellular necrosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to prevent cholestasis and cellular necrosis in isolated rat livers over extended periods . The stability of this compound is maintained for up to two years when stored at -20°C . Long-term studies have shown that this compound levels increase in the urine of patients with hepatitis B-induced cirrhosis, indicating its prolonged effect on liver function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively prevents cholestasis and cellular necrosis without adverse effects . At higher doses, this compound may cause toxic effects, including liver damage and necrosis . These findings highlight the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in the metabolism of bile acids. It is a product of the metabolism of taurochenodeoxycholate, catalyzed by the enzyme CYP3A4 . This metabolic pathway is crucial for the regulation of bile acid levels and the prevention of cholestasis. This compound also influences metabolic flux and metabolite levels, contributing to its role in liver health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with transporters in the liver, facilitating its uptake and distribution . This compound’s localization and accumulation in the liver are essential for its protective effects against cholestasis and cellular necrosis .

Subcellular Localization

This compound is primarily localized in the liver, where it exerts its protective effects. It is directed to specific compartments within hepatocytes, including the endoplasmic reticulum and mitochondria . These targeting signals and post-translational modifications are crucial for its activity and function in preventing cholestasis and maintaining liver health.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le THCA peut être synthétisé par conjugaison de l’acide hyocholique avec la taurine. La réaction implique généralement l’activation du groupe carboxyle de l’acide hyocholique, suivie de sa réaction avec la taurine dans des conditions contrôlées .

Méthodes de Production Industrielle : En milieu industriel, le THCA est souvent isolé et purifié à partir de sources naturelles telles que la bile de la vésicule biliaire du porc. La chromatographie contre-courante à haute vitesse (HSCCC) couplée à la détection par diffusion de lumière évaporative (ELSD) a été appliquée avec succès pour la séparation et la purification du THCA à partir d’extraits bruts .

Analyse Des Réactions Chimiques

Types de Réactions : Le THCA subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et Conditions Communs:

Oxydation : Le THCA peut être oxydé à l’aide d’agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Les réactions de substitution impliquent souvent des réactifs nucléophiles en conditions basiques ou acides.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des formes désoxygénées de THCA.

4. Applications de la Recherche Scientifique

Le THCA a un large éventail d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

THCA has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Taurocholic Acid: Like THCA, taurocholic acid is a taurine-conjugated bile acid but is derived from cholic acid instead of hyocholic acid.

Taurochenodeoxycholic Acid: Another taurine-conjugated bile acid, derived from chenodeoxycholic acid.

Taurohyodeoxycholic Acid: Similar to THCA but derived from hyodeoxycholic acid.

Uniqueness: THCA is unique due to its specific origin from hyocholic acid and its distinct role in stabilizing cholesterol in the liquid-crystalline phase . This property makes it particularly valuable in research related to cholesterol metabolism and liver diseases .

Propriétés

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOLDPYUICCHJX-QZEPYOAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32747-07-2 | |

| Record name | Tauro-γ-muricholic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K73MU7TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

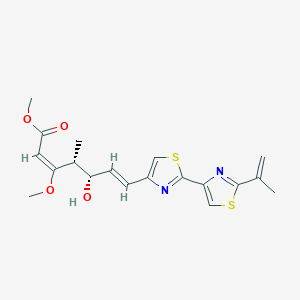

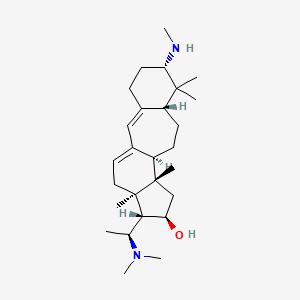

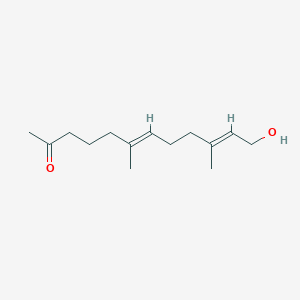

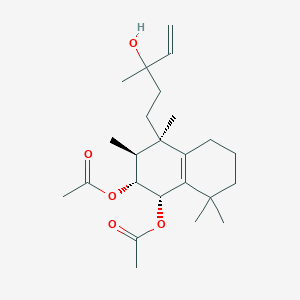

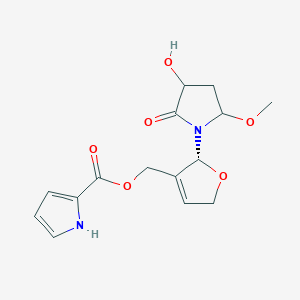

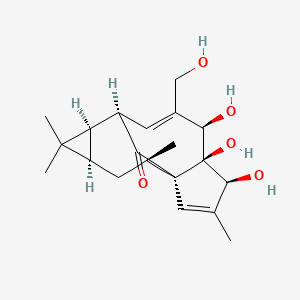

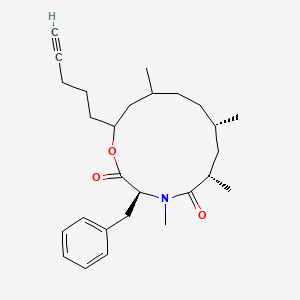

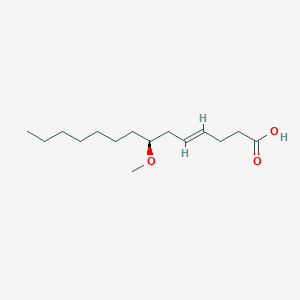

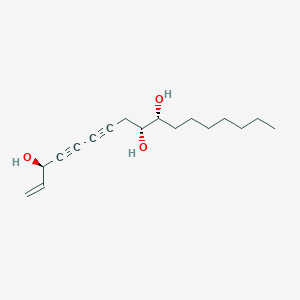

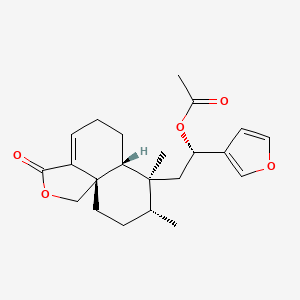

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1249245.png)